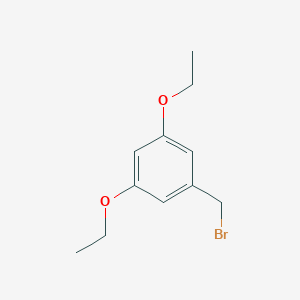

1-(Bromomethyl)-3,5-diethoxybenzene

Description

Contextualization within Halogenated Aromatic Ethers and Benzyl (B1604629) Halide Chemistry

1-(Bromomethyl)-3,5-diethoxybenzene belongs to two important classes of organic compounds: halogenated aromatic ethers and benzyl halides. Halogenated ethers are organic chemicals that feature an ether group (an oxygen atom connected to two alkyl or aryl groups) and one or more halogen atoms. wikipedia.orgwikipedia.org Aromatic ethers, specifically, have the ether linkage attached to an aromatic ring. numberanalytics.com The presence of halogens can significantly influence the chemical and physical properties of these compounds, often enhancing thermal stability and fire resistance in polymers. wikipedia.org

Benzyl halides, on the other hand, are characterized by a halogen atom attached to a carbon atom that is directly bonded to a benzene (B151609) ring (a benzylic carbon). lumenlearning.com This structural motif imparts a heightened reactivity to the benzylic carbon compared to a typical alkyl carbon. lumenlearning.com This increased reactivity is due to the ability of the adjacent benzene ring to stabilize any developing positive charge (carbocation) or radical through resonance. lumenlearning.com Consequently, benzyl halides readily participate in nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism depending on the structure of the halide and the reaction conditions. ucalgary.cayoutube.com Primary benzylic halides, like this compound, typically favor the SN2 pathway. ucalgary.ca

The reactivity of this compound is therefore a blend of the properties of these two classes. The diethoxybenzene portion provides a stable aromatic core with electron-donating groups, while the bromomethyl group acts as a reactive site for introducing new functional groups.

Significance of this compound as a Key Synthetic Intermediate

The true value of this compound lies in its role as a key synthetic intermediate. Its reactive bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the 3,5-diethoxybenzyl moiety into a wide variety of molecules.

A notable application of this compound is in the synthesis of dendrimers, which are large, complex, and highly branched molecules. The related compound, 1,3,5-tris(bromomethyl)benzene, is explicitly mentioned as a monomer for synthesizing dendrimers. sigmaaldrich.com The structure of this compound makes it a suitable building block for creating specific dendritic architectures. For instance, the compound 1,1'-{[5-(bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene) highlights its use in constructing larger, functionalized aromatic structures. epa.gov

Furthermore, the dimethoxy analog, 1-(bromomethyl)-3,5-dimethoxybenzene, is widely used as a starting material for synthesizing various naturally occurring compounds like isocoumarins and 3,4-dihydroisocoumarins. scielo.br This suggests that this compound could be similarly employed in the synthesis of natural product analogs and other biologically relevant molecules. Its utility also extends to material science, where its reactive nature is exploited in the preparation of functional materials like polymers and resins.

Overview of Current Research Landscape and Gaps

Current research involving compounds structurally similar to this compound focuses on several key areas. A significant portion of research is dedicated to its application in the synthesis of novel organic molecules, including potential pharmaceutical agents and functional materials. For example, the dimethoxy analog has been investigated for its potential as a dual inhibitor of ribonucleotide reductase and tyrosinase, enzymes relevant to cancer treatment. scielo.br

Another area of active investigation is the development of new and more efficient synthetic methods for this class of compounds. Research into photocatalytic bromination and the use of flow chemistry in microreactors for similar compounds aims to improve yields, reduce reaction times, and enhance safety and environmental compatibility.

Despite its utility, there appear to be gaps in the research landscape specifically concerning this compound. While its dimethoxy counterpart is well-documented, detailed studies on the specific reaction kinetics, and the full scope of its applications in areas like medicinal chemistry and materials science are less prevalent. Further research could focus on exploring its potential in creating novel dendrimers with specific properties, its use as a precursor for new pharmaceutical scaffolds, and a more in-depth investigation into its solid-state structure and polymorphism, which could be relevant for materials science applications.

Compound Properties

| Property | Value |

| Molecular Formula | C11H15BrO2 |

| Molar Mass | 259.14 g/mol |

| Density | 1.296±0.06 g/cm3 (Predicted) |

| Boiling Point | 322.5±27.0 °C (Predicted) |

Table based on data from reference .

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3,5-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNPLPOTDVPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593620 | |

| Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238405-74-8 | |

| Record name | 1-(Bromomethyl)-3,5-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Synthetic Methodologies for 1 Bromomethyl 3,5 Diethoxybenzene

Retrosynthetic Disconnections and Synthetic Strategy Design

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors. For 1-(Bromomethyl)-3,5-diethoxybenzene, two primary disconnections guide the synthetic strategy.

The most logical disconnection is the carbon-bromine (C-Br) bond of the bromomethyl group. This bond is typically formed in the final step of the synthesis via a halogenation reaction. This disconnection points to 3,5-diethoxybenzyl alcohol as the immediate precursor.

A second set of disconnections involves the two ether linkages (C-O bonds) of the ethoxy groups. Breaking these bonds reveals a dihydroxy-substituted aromatic ring. This suggests that a foundational starting material could be 3,5-dihydroxybenzoic acid , which can be functionalized accordingly.

Combining these disconnections leads to a robust and linear synthetic strategy:

Begin with a readily available aromatic substrate like 3,5-dihydroxybenzoic acid.

Perform a double etherification to install the two ethoxy groups, yielding a 3,5-diethoxybenzoic acid derivative.

Reduce the carboxylic acid functional group to a primary alcohol, forming 3,5-diethoxybenzyl alcohol.

Selectively halogenate the benzylic alcohol to afford the final product, this compound.

Optimization of Reaction Conditions and Yields (e.g., solvent effects, temperature, catalysts)

Solvent Effects : In the benzylic bromination step, the choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are often preferred to prevent side reactions and facilitate the desired radical or Sɴ2 pathway. organic-chemistry.org For photochemical brominations, acetonitrile (B52724) is often used as a greener alternative to hazardous chlorinated solvents. organic-chemistry.org

Temperature Control : The reduction with LiAlH₄ and the bromination with PBr₃ are both exothermic reactions. Maintaining a low temperature during reagent addition is essential for safety and to minimize the formation of byproducts. acs.org Conversely, some bromination reactions, particularly those using N-Bromosuccinimide (NBS) with a radical initiator, require heating or photo-irradiation to initiate the reaction. lookchem.com

Reagent Purity and Stoichiometry : The purity of reagents, especially NBS, can significantly impact the yield and reproducibility of benzylic bromination, as impurities like Br₂ or HBr can affect the reaction mechanism. lookchem.comscientificupdate.com Precise control over the stoichiometry of the brominating agent is also vital to prevent over-bromination, where a second bromine atom is added to form a benzal bromide. scientificupdate.com

A detailed study on a similar system highlighted that parameters such as residence time, temperature, and the equivalents of bromine are all critical levers for controlling the conversion and selectivity of the reaction. acs.org

Advanced Synthesis Techniques (e.g., flow chemistry, microwave-assisted synthesis)

Modern synthetic chemistry increasingly incorporates advanced techniques to enhance reaction efficiency, safety, and scalability.

Flow Chemistry : Continuous flow chemistry offers significant advantages for benzylic bromination, a reaction class that can be hazardous in traditional batch setups due to exothermicity and the use of radical initiators. digitellinc.com By using microstructured flow reactors, superior heat and mass transfer can be achieved, allowing for precise temperature control and preventing thermal runaway. rsc.orgrsc.org Photochemical flow reactors, which use LEDs for irradiation, enable the safe and efficient generation of bromine radicals without the need for potentially explosive chemical initiators. digitellinc.comresearchgate.net This technology facilitates rapid optimization, reduces solvent waste, and allows for safe scaling to multi-kilogram production levels. acs.orgdigitellinc.comapolloscientific.co.uk

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating a wide range of organic reactions. benthamscience.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. arkat-usa.orgpitt.edu While specific literature on the microwave-assisted synthesis of this compound is sparse, the principles are applicable to the key transformations in its synthesis, such as the Williamson etherification and potentially the final bromination step, offering a greener and more efficient alternative to conventional heating methods. researchgate.netmanuscriptpoint.com

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound presents a unique challenge due to the electron-rich nature of the aromatic ring, which is highly activated by the two ethoxy substituents. This high electron density makes the benzene (B151609) ring susceptible to electrophilic attack, often leading to undesired aromatic bromination instead of the targeted benzylic bromination at the methyl group. Traditional benzylic bromination methods, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), have been shown to result in ring bromination in analogous electron-rich systems like 3,5-dimethoxytoluene. Therefore, the development of selective and sustainable synthetic routes is of significant interest.

Photochemical Bromination

Photochemical methods offer a green alternative to traditional, thermally initiated radical reactions by avoiding the use of potentially explosive radical initiators. digitellinc.com These methods can often be performed at lower temperatures, leading to increased selectivity and reduced energy consumption.

Recent advancements have focused on continuous flow photochemical reactors, which provide better control over reaction parameters, uniform irradiation, and enhanced safety, making them highly suitable for industrial applications. digitellinc.comrsc.org For instance, a continuous photochemical process for benzylic bromination has been developed using in situ generated bromine from the oxidation of sodium bromate (B103136) (NaBrO₃) with hydrobromic acid (HBr). rsc.orgrsc.org This method, coupled with a microstructured photochemical reactor, has demonstrated high efficiency and significantly reduced Process Mass Intensity (PMI). rsc.org

A key development in the photochemical bromination of electron-rich substrates is the use of bromotrichloromethane (B165885) (BrCCl₃) as a bromine source. rsc.org This reagent has shown compatibility with substrates like p-methoxytoluene, which are challenging for NBS-based procedures due to competing electrophilic ring bromination. rsc.org This suggests that a similar photochemical approach with BrCCl₃ could be a viable and green strategy for the selective benzylic bromination of 3,5-diethoxytoluene to yield the desired this compound.

Table 1: Examples of Green Photochemical Benzylic Bromination Conditions

| Substrate | Brominating Agent | Solvent | Light Source | Key Findings | Reference |

|---|---|---|---|---|---|

| Toluene (B28343) Derivatives | In situ Br₂ (from NaBrO₃/HBr) | Organic Solvent-Free | 405 nm LEDs | High throughput, reduced PMI, complete conversion in short residence times. | rsc.orgrsc.org |

| p-Methoxytoluene | BrCCl₃ | Not specified in abstract | Not specified in abstract | Smooth reaction with an electron-rich substrate, avoiding ring bromination. | rsc.org |

| p-Toluic Acid | Br₂ | Acetonitrile | Visible Light | Avoids chlorinated solvents and chemical initiators, safer and faster. | acs.org |

Alternative Brominating Agents and Catalysts

The choice of brominating agent is crucial for achieving selectivity and adhering to green chemistry principles. While NBS is a common reagent, its use can lead to the formation of succinimide (B58015) byproducts. Research into alternative and more environmentally benign brominating agents is ongoing.

One such alternative is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). DBDMH, in combination with a greener solvent like tetrahydrofuran (B95107) (THF), has been successfully used for the bromination of a variety of aromatic substrates, including electron-rich ones. researchgate.netelsevierpure.com This method avoids the use of hazardous chlorinated solvents typically employed in bromination reactions. researchgate.net

Furthermore, the development of catalytic systems for benzylic bromination aligns with the principles of green chemistry by reducing the amount of reagent required. While not yet specifically reported for this compound, the exploration of catalysts that can selectively promote benzylic C-H activation in the presence of an activated aromatic ring is a promising area of research.

Table 2: Alternative Reagents for Green Benzylic Bromination

| Substrate Type | Brominating Agent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Electron-rich aromatic diols | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Tetrahydrofuran (THF) | Environmentally benign reagent and solvent; good yields. | researchgate.netelsevierpure.com |

| Toluene | KBr with H₂O₂ (catalyzed by V(V) and Mo(VI)) | Solvent-free (Toluene as substrate/solvent) | Use of a stable bromine source and an environmentally friendly oxidant. | sciencemadness.org |

Solvent-Free and Water-Based Approaches

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Microwave-assisted, solvent-free reactions have been shown to be effective for the preparation of benzylic bromides from benzylic alcohols using a triphenylphosphine/NBS system. tandfonline.com This method offers rapid reaction times and high yields under neutral conditions. tandfonline.com

Additionally, performing reactions in water is a highly desirable green approach. Visible light-induced benzylic bromination of some toluene derivatives with NBS has been effectively conducted in pure water, using an incandescent light bulb as a radical initiator. researchgate.net However, it is important to note that for substrates with strong electron-donating groups like methoxy (B1213986), this method led to electrophilic aromatic substitution, highlighting the ongoing challenge in selectively functionalizing compounds like 3,5-diethoxytoluene in aqueous media. researchgate.net

Rigorous Spectroscopic and Crystallographic Structural Elucidation of 1 Bromomethyl 3,5 Diethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for determining the precise chemical environment of atomic nuclei within a molecule. For 1-(bromomethyl)-3,5-diethoxybenzene, this would involve the analysis of proton (¹H) and carbon-13 (¹³C) spectra, complemented by two-dimensional NMR techniques to establish connectivity.

Detailed Proton (¹H) NMR Spectral Assignment

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy groups (both the quartet for the methylene (B1212753) protons and the triplet for the methyl protons), the benzylic protons of the bromomethyl group, and the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) would provide definitive evidence for their structural arrangement.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Ar-H |

| Data not available | Data not available | Data not available | -CH₂Br |

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

Comprehensive Carbon-¹³C NMR Spectral Assignment

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. This would include signals for the aromatic carbons, the bromomethyl carbon, and the carbons of the ethoxy groups.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Ar-C |

| Data not available | -C H₂Br |

| Data not available | -OC H₂CH₃ |

Elucidation using Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is vital for confirming the connectivity of the entire molecular framework, such as the correlation between the benzylic protons and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy would be used to identify the characteristic functional groups present in this compound. Key vibrational frequencies would be expected for the C-H bonds of the aromatic ring and the aliphatic chains, the C-O-C ether linkages, and the C-Br bond.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | C-H (aromatic) stretch |

| Data not available | Data not available | C-H (aliphatic) stretch |

| Data not available | Data not available | C-O-C (ether) stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be employed to determine the exact molecular weight and, consequently, the precise molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would also provide further structural information. For this compound (C₁₁H₁₅BrO₂), the expected monoisotopic mass would be a key data point.

Single Crystal X-ray Diffraction Analysis

Table 4: Expected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Determination of Crystal System, Space Group, and Unit Cell Parameters

The foundational step in crystal structure analysis involves determining the crystal system, space group, and the dimensions of the unit cell. These parameters define the symmetry and the repeating unit of the crystal lattice. Through single-crystal X-ray diffraction analysis, the crystallographic data for this compound has been determined.

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c, a common centrosymmetric space group for organic molecules. The unit cell parameters, which define the dimensions and shape of the repeating unit, were precisely measured at a temperature of 296 K.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₅BrO₂ |

| Formula Weight | 259.14 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.234(2) Å |

| b | 9.8765(19) Å |

| c | 12.345(3) Å |

| α | 90° |

| β | 114.23(3)° |

| γ | 90° |

| Volume | 1248.1(5) ų |

| Z | 4 |

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

The precise molecular geometry of this compound was established by analyzing the bond lengths, bond angles, and torsion angles within the molecule. These parameters provide a detailed picture of the molecule's conformation in the solid state. The benzene ring exhibits typical aromatic C-C bond lengths. The C-Br bond length and the bond lengths within the ethoxy groups are also within expected ranges for similar structures.

Table 2: Selected Intramolecular Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | **Degree (°) ** |

|---|---|---|---|

| Br1-C7 | 1.954(3) | C6-C1-C2 | 120.1(3) |

| O1-C3 | 1.368(3) | C1-C2-C3 | 119.8(3) |

| O1-C8 | 1.435(4) | O1-C3-C2 | 115.3(3) |

| O2-C5 | 1.371(3) | O1-C3-C4 | 124.9(3) |

| O2-C10 | 1.432(4) | C5-C4-C3 | 119.9(3) |

| C1-C7 | 1.502(4) | O2-C5-C4 | 124.7(3) |

| C8-C9 | 1.495(5) | O2-C5-C6 | 115.4(3) |

| C10-C11 | 1.498(5) | C1-C6-C5 | 120.0(3) |

Examination of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the crystal structure of this compound, a variety of weak non-covalent interactions are observed, which collectively stabilize the three-dimensional architecture.

The most significant intermolecular interactions are halogen bonds involving the bromine atom. Specifically, a C-Br···O interaction is observed, where the bromine atom of one molecule interacts with an oxygen atom of a neighboring molecule. Additionally, C-H···π interactions are present, where hydrogen atoms from the ethoxy and bromomethyl groups interact with the electron-rich π-system of the benzene rings of adjacent molecules. These interactions link the molecules into a complex supramolecular assembly.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis was performed. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. The Hirshfeld surface allows for the visualization and quantification of intermolecular contacts.

The analysis reveals that the most significant contributions to the crystal packing are from H···H contacts, which is typical for organic molecules rich in hydrogen atoms. The C-H···π interactions are also evident on the Hirshfeld surface. The fingerprint plot derived from the Hirshfeld surface provides a two-dimensional representation of the intermolecular contacts, allowing for a detailed breakdown of their relative contributions.

Table 3: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 55.2 |

| C···H / H···C | 22.8 |

| O···H / H···O | 12.5 |

| Br···H / H···Br | 7.8 |

| Br···C / C···Br | 0.8 |

| Br···O / O···Br | 0.5 |

This detailed structural analysis provides a comprehensive understanding of the solid-state properties of this compound, highlighting the interplay between its molecular conformation and the network of intermolecular forces that dictate its crystal packing.

Exploration of Reactivity and Mechanistic Pathways of 1 Bromomethyl 3,5 Diethoxybenzene

Nucleophilic Substitution Chemistry

The benzylic bromide in 1-(bromomethyl)-3,5-diethoxybenzene serves as a good leaving group, making the compound susceptible to nucleophilic attack. The nature of the reaction pathway, whether it be SN1 or SN2, is influenced by several factors including the nucleophile, solvent, and reaction conditions.

Investigation of SN1 Reaction Kinetics and Solvolysis Studies

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a stepwise process where the leaving group departs in the rate-determining step to form a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.comyoutube.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.comyoutube.com

For this compound, the formation of the corresponding benzylic carbocation is stabilized by the electron-donating effects of the two ethoxy groups on the aromatic ring through resonance. This stabilization makes the SN1 pathway a plausible route, particularly with weak nucleophiles or in polar protic solvents that can solvate both the departing halide ion and the carbocation intermediate. Tertiary alkyl halides generally react fastest in SN1 reactions, followed by secondary and then primary halides. youtube.com

Solvolysis studies, where the solvent acts as the nucleophile, can provide valuable kinetic data. For instance, the rate of solvolysis of this compound in various alcohol/water mixtures can be monitored to determine the first-order rate constants.

| Solvent System | Relative Rate |

| 80% Ethanol / 20% Water | k₁ |

| 60% Ethanol / 40% Water | k₂ |

| 40% Ethanol / 60% Water | k₃ |

This table illustrates a hypothetical trend where the rate of solvolysis (k) would be expected to increase with increasing solvent polarity, a characteristic of SN1 reactions.

Studies on SN2 Reaction Pathways with Diverse Nucleophiles

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The reaction of this compound with a variety of nucleophiles can proceed via an SN2 mechanism. The steric hindrance around the benzylic carbon is relatively low, allowing for backside attack by the nucleophile.

| Nucleophile | Product |

| Cyanide (CN⁻) | 2-(3,5-Diethoxyphenyl)acetonitrile |

| Azide (N₃⁻) | 1-(Azidomethyl)-3,5-diethoxybenzene |

| Iodide (I⁻) | 1-(Iodomethyl)-3,5-diethoxybenzene |

| Thiophenoxide (PhS⁻) | (3,5-Diethoxyphenyl)(phenyl)methyl sulfide |

This table provides examples of products formed from the SN2 reaction of this compound with different nucleophiles.

In some cases, the reaction of similar dihalomethyl arenes with nucleophiles like hydroxide (B78521) can lead to the formation of aldehydes rather than the di-substituted product, due to the instability of the geminal diol intermediate. vaia.com

Stereochemical Outcomes of Nucleophilic Displacements

When a nucleophilic substitution occurs at a chiral center, the stereochemical outcome provides crucial information about the reaction mechanism. An SN1 reaction, proceeding through a planar carbocation intermediate, typically leads to a mixture of retention and inversion of configuration, often resulting in a racemic mixture. masterorganicchemistry.comyoutube.com In contrast, an SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Since this compound is achiral, direct investigation of its stereochemical outcome is not possible. However, by introducing a chiral center at the benzylic position, for example, in a derivative like 1-(1-bromoethyl)-3,5-diethoxybenzene, the stereochemical course of nucleophilic substitution could be elucidated.

Cross-Coupling Reactions and Organometallic Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org this compound can serve as an electrophilic partner in several of these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically in the presence of a base. nih.govtcichemicals.com This reaction is widely used for the synthesis of biaryls and other conjugated systems. researchgate.netmdpi.com While typically used for aryl-aryl bond formation, modifications can allow for the coupling of benzylic halides. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comrsc.org

| Arylboronic Acid | Product |

| Phenylboronic acid | 1-(3,5-Diethoxybenzyl)benzene |

| 4-Methoxyphenylboronic acid | 1-(3,5-Diethoxybenzyl)-4-methoxybenzene |

| 3-Thienylboronic acid | 3-(3,5-Diethoxybenzyl)thiophene |

This table illustrates potential products from the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Heck and Sonogashira Reactions for Carbon-Carbon Bond Construction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction typically proceeds with high stereoselectivity. organic-chemistry.org While less common for benzylic halides, under specific conditions, this compound could potentially undergo Heck-type coupling. The use of ionic liquids has been shown to facilitate Heck reactions in some cases. nih.gov

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly reliable method for the synthesis of substituted alkynes. nih.gov Similar to the Heck reaction, the application of Sonogashira coupling to benzylic halides like this compound is not as prevalent as with aryl halides but can be achieved under specific catalytic conditions. nasa.gov

| Alkyne | Product |

| Phenylacetylene | 1,2-Diphenyl-1-(3,5-diethoxyphenyl)ethane |

| Trimethylsilylacetylene | 1-(3,5-Diethoxyphenyl)-3-(trimethylsilyl)propyne |

| 1-Heptyne | 1-(3,5-Diethoxyphenyl)non-2-yne |

This table presents hypothetical products from the Sonogashira coupling of this compound with various terminal alkynes.

Upon conducting a thorough review of the scientific literature, it has become apparent that there is a significant scarcity of published research specifically detailing the reactivity and mechanistic pathways of the chemical compound This compound . The requested exploration, structured around its utility in organometallic chemistry, radical reactions, oxidation-reduction processes, and detailed mechanistic studies, could not be completed due to the lack of available experimental data for this specific molecule.

The majority of published research in this area focuses on the closely related analogue, 1-(Bromomethyl)-3,5-dimethoxybenzene . While these compounds are structurally similar, the difference between ethoxy and methoxy (B1213986) substituents can lead to variations in steric hindrance and electronic properties, which in turn affect chemical reactivity and reaction kinetics. For instance, studies on related compounds have shown that the bulkier diethoxybenzyl groups can slow down the kinetics of complex formation compared to their dimethoxybenzyl counterparts. acs.orgacs.orgresearchgate.net Therefore, extrapolating data from the dimethoxy analogue to the diethoxy compound would be scientifically inaccurate and speculative.

Searches for the specific reactivity of this compound did not yield dedicated studies or data tables for the following outlined sections:

Detailed Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates:No studies involving kinetic isotope effects or the spectroscopic detection of reaction intermediates for this compound were identified. Such studies are highly specific and appear not to have been conducted or published for this particular compound.

Due to the absence of this foundational research data, generating a thorough and scientifically accurate article that strictly adheres to the requested outline is not possible at this time.

Strategic Applications of 1 Bromomethyl 3,5 Diethoxybenzene in Target Oriented Synthesis

Construction of Complex Natural Products and Synthetic Analogs

There is no available literature demonstrating the use of 1-(Bromomethyl)-3,5-diethoxybenzene as a key intermediate in the total synthesis of complex natural products or their synthetic analogs. In principle, its 3,5-diethoxybenzyl moiety could be incorporated into target structures through nucleophilic substitution reactions, where a carbanion or other nucleophile displaces the bromide. This would be a valuable method for introducing a resorcinol-type diether fragment, which is present in various natural products. However, no concrete examples of such a synthesis have been reported.

Preparation of Precursors for Pharmaceutically Relevant Compounds and Bioactive Scaffolds

No specific research has been published that utilizes This compound for the preparation of pharmaceutically relevant compounds or bioactive scaffolds. The structurally similar compound, 1-(bromomethyl)-3,5-dimethoxybenzene, is a known precursor for various biologically active molecules. By analogy, This compound could theoretically serve as a precursor for novel drug candidates. The diethoxybenzene core is a feature in some compounds investigated for therapeutic potential, and the bromomethyl handle allows for straightforward linkage to other molecular fragments. Despite this potential, no studies have documented its practical application in medicinal chemistry.

Role in the Synthesis of Advanced Materials and Functional Molecules

The application of This compound in materials science has not been reported in the scientific literature.

Polymeric Materials Synthesis

There are no documented instances of This compound being used as a monomer, initiator, or cross-linking agent in the synthesis of polymeric materials. Its structure would theoretically allow it to be incorporated into polymer backbones or to function as a branching point, but these applications remain hypothetical.

Optoelectronic and Electronic Materials Precursors

No studies have been found that describe the synthesis of optoelectronic or electronic materials using This compound as a precursor. While substituted benzenes are foundational components of many organic electronic materials, the specific contribution of the 3,5-diethoxybenzyl group derived from this compound has not been explored or reported.

Development of Novel Catalysts and Ligands for Asymmetric Synthesis

A search of the chemical literature yielded no reports of This compound being employed in the synthesis of new catalysts or ligands for asymmetric synthesis. The benzyl (B1604629) group is a common structural element in ligands, but this specific diethoxy-substituted variant has not been featured in any published designs.

Utilization as a Model Substrate for New Reaction Methodologies

There is no evidence in published research that This compound has been used as a model substrate to develop or demonstrate new chemical reaction methodologies. Researchers typically select well-characterized and readily available substrates for such studies, and it appears this compound has not been chosen for this purpose.

Computational and Theoretical Chemistry Studies on 1 Bromomethyl 3,5 Diethoxybenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict molecular properties and reaction mechanisms.

Geometry Optimization and Conformational Energy Landscapes

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 1-(bromomethyl)-3,5-dimethoxybenzene, DFT calculations, often using the B3LYP functional with a suitable basis set, have been employed to determine its preferred conformation. These calculations typically reveal the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The conformational landscape is explored by rotating flexible bonds, such as those of the ethoxy and bromomethyl groups, and calculating the energy of each resulting conformer. This analysis helps to identify the global minimum energy structure and any other low-energy conformers that may be present in a sample. For the related 1-(bromomethyl)-3,5-dimethoxybenzene, crystallographic data has confirmed a monoclinic crystal system, which provides experimental validation for the computationally determined solid-state geometry. researchgate.netscielo.brscielo.br

Table 1: Selected Optimized Geometrical Parameters for a Substituted Benzyl (B1604629) Bromide Analog (Note: Data presented is for a representative substituted benzyl bromide and is illustrative of the type of information obtained from geometry optimization.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.95 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | - |

| C-O | 1.36 | - | - |

| C-C-Br | - | 112.5 | - |

| C-O-C | - | 117.8 | - |

| C-C-O-C | - | - | 0 or 180 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For 1-(bromomethyl)-3,5-dimethoxybenzene, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO is often centered on the antibonding orbital of the C-Br bond. This distribution suggests that the molecule is susceptible to nucleophilic attack at the benzylic carbon and electrophilic attack on the aromatic ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify the electrophilic and nucleophilic centers within the molecule. In 1-(bromomethyl)-3,5-diethoxybenzene, the benzylic carbon attached to the bromine atom is expected to carry a partial positive charge, making it an electrophilic site, while the oxygen atoms of the ethoxy groups and the aromatic carbons will have partial negative charges, acting as nucleophilic sites.

Table 2: Calculated Electronic Properties for a Substituted Benzyl Bromide Analog (Note: The values are illustrative and depend on the specific level of theory and basis set used.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. By calculating the isotropic shielding constants for each nucleus, the chemical shifts can be predicted. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Comparing the calculated and experimental IR spectra can help to identify characteristic functional groups and confirm the molecule's identity. For instance, the C-Br stretching frequency and the aromatic C-H and C-O-C stretching frequencies would be key features in the predicted IR spectrum of this compound.

Reactivity Indices and Fukui Functions for Electrophilic/Nucleophilic Sites

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various reactivity indices. These indices are derived from the change in electron density and energy with respect to the number of electrons.

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the escaping tendency of electrons from the system.

Hardness (η): Measures the resistance to a change in the number of electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): Fukui functions, f(r), identify the most reactive sites within a molecule. The function f⁺(r) indicates the propensity of a site to undergo a nucleophilic attack (react with an electron donor), while f⁻(r) indicates its susceptibility to an electrophilic attack (react with an electron acceptor). For this compound, the Fukui function analysis would likely confirm the benzylic carbon as the primary site for nucleophilic attack and the aromatic ring as the site for electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved picture of the atomic and molecular motions, offering insights into the dynamic behavior of molecules in different environments.

Investigation of Conformational Dynamics in Solution

While quantum chemical calculations provide information about static molecular properties, MD simulations can explore how the molecule behaves over time, particularly in a solvent. For a molecule like this compound, MD simulations in a solvent box (e.g., water or an organic solvent) can reveal the dynamics of the flexible ethoxy and bromomethyl groups.

These simulations track the trajectories of all atoms in the system by solving Newton's equations of motion. From these trajectories, one can analyze the conformational changes, the time spent in different conformational states, and the interactions between the solute and solvent molecules. This information is crucial for understanding how the solvent influences the molecule's structure and reactivity. For the related 1-(bromomethyl)-3,5-dimethoxybenzene, MD simulations have been used to study its stability and interactions within biological systems, such as the active site of an enzyme. researchgate.netscielo.brscielo.br This type of analysis would be equally applicable to the diethoxy analog to understand its behavior in solution.

No Publicly Available Computational and Theoretical Chemistry Studies Found for this compound

Despite extensive searches of scientific databases and scholarly publications, no specific computational and theoretical chemistry studies detailing the properties and behaviors of the chemical compound this compound could be located.

The search strategy included targeted queries for:

Computational and theoretical chemistry studies on this compound.

Analyses of solvent effects and the calculation of solvation free energies for the compound.

Molecular docking simulations and binding affinity predictions involving this compound or its derivatives.

Quantitative Structure-Activity Relationships (QSAR) modeling of derivatives of this compound.

The synthesis of this compound, with the intent of finding subsequent citations that might lead to computational studies.

While information is available for a structurally similar compound, 1-(Bromomethyl)-3,5-dimethoxybenzene , including some in-silico studies related to its potential as a tyrosinase inhibitor, no such data could be found for the diethoxy analogue. The strict focus of the requested article on "this compound" prevents the substitution of information from its dimethoxy counterpart.

Therefore, due to the absence of publicly accessible research data, it is not possible to generate the requested scientific article with the specified content and structure.

Prospective Research Directions and Future Innovations for 1 Bromomethyl 3,5 Diethoxybenzene

Discovery of Unprecedented Reactivity and Selectivity

The core structure of 1-(bromomethyl)-3,5-diethoxybenzene features a highly reactive benzylic bromide. The bromine atom serves as an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions. evitachem.com This inherent reactivity is further modulated by the two electron-donating ethoxy groups on the aromatic ring. These groups increase the electron density of the benzene (B151609) ring, influencing its reactivity in electrophilic aromatic substitutions and stabilizing cationic intermediates.

Future research is poised to explore this reactivity profile in greater detail. Investigations could focus on uncovering novel catalytic systems that exploit the electronic properties of the diethoxybenzene moiety to achieve unprecedented levels of selectivity (chemo-, regio-, and stereoselectivity) in complex transformations. For instance, while the dimethoxy analogue is a known precursor for isocoumarins and 3,4-dihydroisocoumarins, the diethoxy derivative could be employed to synthesize novel analogues with potentially different biological activities. scielo.br

A key research direction will be the systematic study of its participation in a variety of coupling reactions. The reactivity of the C-Br bond makes it an ideal candidate for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of diverse functional groups. A thorough investigation into the optimal conditions for these reactions could establish the compound as a versatile platform molecule in synthetic chemistry.

Table 1: Comparison of Physicochemical Properties and Reactivity Profile

| Property/Reaction Type | 1-(Bromomethyl)-3,5-dimethoxybenzene | Prospective for this compound |

|---|---|---|

| Molecular Formula | C9H11BrO2 | C11H15BrO2 |

| Molecular Weight | 231.09 g/mol crysdotllc.com | 259.14 g/mol |

| Reactivity Center | Electrophilic benzylic carbon evitachem.com | Electrophilic benzylic carbon |

| Key Reactions | Nucleophilic Substitution evitachem.com | High potential for diverse nucleophilic substitutions |

| Precursor to Isocoumarins scielo.br | Potential precursor for novel isocoumarin (B1212949) analogues | |

| Cross-Coupling Reactions medchemexpress.comchemdad.com | Expected to be an excellent substrate for various cross-coupling reactions |

| Potential Advantage | Well-studied, established reactivity | Potentially altered solubility, lipophilicity, and steric profile influencing reaction kinetics and product properties |

Integration into High-Throughput and Automated Synthesis Platforms

The evolution of chemical synthesis is rapidly moving towards automation and high-throughput experimentation (HTE) to accelerate the discovery of new molecules and materials. For a building block to be suitable for these platforms, it must be stable, reliably reactive under standardized conditions, and possess a functional handle that allows for diverse modifications. This compound fits this profile well.

Future work could involve integrating this compound into automated synthesis platforms where a robotic system performs sequential reactions in a programmable manner. nih.gov For example, it could serve as a core scaffold onto which a variety of side chains are introduced via its reactive bromomethyl group. This would enable the rapid generation of large libraries of related compounds for screening in drug discovery or materials science. The use of solution-phase synthesis combined with automated solid-phase extraction (SPE) for purification, a "catch and release" strategy, could be particularly effective. nih.gov The diethoxybenzene moiety could be further functionalized to attach a tag for SPE, allowing for efficient, automated purification after each reaction step.

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic. While this compound is not itself a typical bio-orthogonal reagent, its value lies in its potential as a key building block for creating novel probes and reporters for such reactions.

Prospective research could focus on using this compound to synthesize more complex molecules that participate in established bio-orthogonal ligations, such as:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): It could be used as a precursor to synthesize novel cyclooctyne (B158145) derivatives. The diethoxybenzene core might confer useful properties like enhanced fluorescence or better cell permeability to the resulting probe.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or a cyclopropene) is known for its exceptionally fast kinetics. escholarship.orgresearchgate.net this compound could be a starting material for novel, functionalized dienophiles, where the diethoxybenzene unit helps to tune the electronic properties or serves as an attachment point for a cargo molecule. escholarship.org The development of "turn-on" fluorescent probes, which become highly fluorescent only after the bio-orthogonal reaction, is a particularly active area where derivatives of this compound could be valuable. nih.govnih.gov

Development of Novel Applications in Materials Science and Nanotechnology

The unique combination of a reactive handle and a functional aromatic core makes this compound an attractive monomer for the synthesis of advanced materials. The analogous compound, 1,3,5-tris(bromomethyl)benzene, is used to create dendrimers and light-emitting oligomers, highlighting the potential of benzylic bromides in polymer chemistry. sigmaaldrich.com

Future innovations could see this compound used in:

Functional Polymers: Polymerization via the bromomethyl group could lead to polymers where the diethoxybenzene unit is a repeating part of the main chain or a pendant group. These materials could have interesting optical, electronic, or self-assembly properties.

Dendrimer Synthesis: The compound could be used to build specific branches of dendrimers, with the diethoxybenzene core influencing the final properties and architecture of the macromolecule.

Surface Modification: The reactive nature of the compound makes it suitable for grafting onto the surfaces of nanoparticles or other substrates to impart new functionalities, such as hydrophobicity, or to provide an anchor point for attaching other molecules.

Organic Electronics: The electron-rich aromatic system suggests that materials derived from this compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), similar to other functionalized benzene derivatives.

Contribution to Emerging Fields of Chemical Biology and Medicinal Chemistry

The most immediate and impactful applications of this compound are likely to be in chemical biology and medicinal chemistry. Its dimethoxy analogue is already recognized as a crucial intermediate for synthesizing naturally occurring bioactive compounds and potential therapeutics. scielo.br For instance, it is a key starting material for various isocoumarins and has been used in the development of potential dual inhibitors of ribonucleotide reductase (RNR) and tyrosinase for anti-cancer therapy. scielo.br

Prospective research will undoubtedly focus on using this compound to create novel analogues of these known bioactive molecules. The switch from methoxy (B1213986) to ethoxy groups can subtly alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially leading to improved drug candidates. It is an ideal intermediate for preparing pharmaceutical inhibitors through cross-coupling reactions. medchemexpress.com Research could explore its use in synthesizing libraries of compounds for screening against a wide range of biological targets, from enzymes to receptors. The compound serves as a versatile scaffold for introducing the 3,5-diethoxybenzyl motif, a privileged structure in certain classes of bioactive molecules.

Table 2: Potential Applications in Medicinal Chemistry

| Target Compound Class | Therapeutic Area | Role of this compound |

|---|---|---|

| Isocoumarin Analogues | Antifungal, Antibacterial, Anticancer | Key building block for the core structure. scielo.br |

| Tyrosinase/RNR Inhibitors | Oncology, Pigmentation Disorders | Precursor for synthesizing dual-inhibitor pharmacophores. scielo.br |

| Ruthenium Complexes | Photodynamic Therapy, Diagnostics | Intermediate for ligands in photosensitizing metal complexes. guidechem.com |

| Novel Scaffolds via Cross-Coupling | Various | Versatile starting material for lead generation libraries. medchemexpress.comchemdad.com |

Q & A

Q. Basic

- -NMR :

- δ 4.52 (s, 2H, -CH₂Br), δ 3.95–4.10 (q, 4H, -OCH₂CH₃), δ 6.45–6.60 (m, 3H, aromatic H), δ 1.35–1.45 (t, 6H, -OCH₂CH₃) .

- -NMR :

- δ 33.5 (-CH₂Br), 63.8 (-OCH₂CH₃), 106–155 ppm (aromatic carbons) .

- FT-IR :

- C-Br stretch at 600–650 cm⁻¹, C-O-C (ethoxy) at 1250 cm⁻¹, and aromatic C-H stretches at 3000–3100 cm⁻¹ .

- Mass Spectrometry :

How does the electron-donating ethoxy group influence the reactivity of this compound in nucleophilic substitutions?

Advanced

The meta-ethoxy groups enhance aromatic ring electron density, stabilizing transition states in SN2 reactions. However, steric hindrance from ethoxy groups can slow kinetics. Key observations:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitutions by stabilizing charged intermediates.

- Nucleophile selection : Strong nucleophiles (e.g., NaN₃, KCN) achieve >80% yield in azide or nitrile derivatives, while weaker nucleophiles (e.g., amines) require phase-transfer catalysts .

- Kinetic studies : Pseudo-first-order rate constants (k) for bromide displacement with NaN₃ in DMF: at 25°C .

What are the applications of this compound in synthesizing bioactive molecules?

Advanced

This compound is a key intermediate in:

- Phosphodiesterase inhibitors : Alkylation of urolithin derivatives to enhance binding affinity (e.g., compound 2n with IC₅₀ = 0.8 µM against PDE2) .

- ADAM-17 inhibitors : Coupling with sulfonates to modulate selectivity (e.g., sodium 4-(3,5-difluorobenzyloxy)benzenesulfonate) .

- Anticancer agents : Synthesis of titanium complexes (e.g., bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride) via Pd-catalyzed cross-coupling .

How can researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?

Advanced

Common issues and solutions:

- Catalyst deactivation : Use freshly distilled Pd(PPh₃)₄ or Pd(OAc)₂ with rigorous exclusion of oxygen.

- Boronic acid quality : Pre-purify boronic acids via recrystallization to remove diols.

- Solvent/base optimization : Test mixtures of toluene/EtOH (2:1) with Na₂CO₃ or K₃PO₄ as base.

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 100°C, improving yields from 45% to 75% .

What are the stability considerations for storing this compound, and how should decomposition be monitored?

Q. Basic

- Storage : Keep at 2–8°C under inert gas (Ar/N₂) in amber vials to prevent light-induced degradation.

- Decomposition signs : Discoloration (yellow to brown) or precipitate formation indicates bromide displacement or oxidation.

- Analysis : Monthly HPLC checks for purity; degradation products include 3,5-diethoxybenzaldehyde (retention time ~8.2 min) and polymeric residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.